Toxin T2 tetrol is a mycotoxin from Fusarium poae and Fusarium sporotrichioides
Toxin T2 tetrol belongs to the family of Trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzoyran derivative with a variant number of hydroxyl, acetly, or other substituents [1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm)
T2 Tetraol
CAS No.: 34114-99-3
Cat. No.: VC21344602
Molecular Formula: C15H22O6
Molecular Weight: 298.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34114-99-3 |
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Molecular Formula | C15H22O6 |
Molecular Weight | 298.33 g/mol |
IUPAC Name | 2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol |
Standard InChI | InChI=1S/C15H22O6/c1-7-3-9-14(5-16,4-8(7)17)13(2)11(19)10(18)12(21-9)15(13)6-20-15/h3,8-12,16-19H,4-6H2,1-2H3 |
Standard InChI Key | ZAXZBJSXSOISTF-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC2[C@](CC1O)([C@]3(C(C(C(C34CO4)O2)O)O)C)CO |
SMILES | CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Canonical SMILES | CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO |
Chemical Identity and Properties
T2 toxin tetraol belongs to the Type A trichothecene mycotoxin family, compounds primarily produced by Fusarium species that contaminate various grains. This compound represents the final metabolite in T2 toxin's biotransformation pathway, formed through consecutive hydrolysis reactions of the parent toxin's ester groups.
Basic Chemical Information
T2 tetraol is known by several synonyms in scientific literature, including T-2 Tetraol, T-2 tetrol, Toxin T 2 tetraol, and Toxin T 4. Its complete chemical identification parameters are summarized in the table below:
Parameter | Description |
---|---|
CAS Registry Number | 34114-99-3 |
Molecular Formula | C₁₅H₂₂O₆ |
Molecular Weight | 298.33 g/mol |
Physical Form | Crystalline solid |
Purity (Commercial) | >95% by HPLC |
Storage Conditions | -20°C (recommended) |
Solubility | Soluble in methanol and DMSO |
The molecular structure of T2 tetraol features the characteristic trichothecene core (a tetracyclic sesquiterpenoid structure) with multiple hydroxyl groups resulting from hydrolysis of the parent T2 toxin's acetyl and isovaleryl groups .
Formation and Metabolism
T2 tetraol represents the final stage in the metabolic pathway of T2 toxin, formed through sequential hydrolysis reactions. This metabolic conversion is an important detoxification mechanism in both mammalian systems and plants.
Metabolic Pathway
T2 toxin undergoes sequential hydrolysis in biological systems following this general pathway:
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T2 toxin → HT2 toxin (removal of acetyl group)
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HT2 toxin → T2-triol (removal of isovaleryl group)
This stepwise hydrolysis pathway represents a detoxification mechanism, as each successive metabolite generally exhibits reduced toxicity compared to its precursor. Research in plant tissues has confirmed this biotransformation sequence in various cultivars of durum wheat, demonstrating that T2 and HT2 toxins undergo relatively quick biotransformation through phase I pathways, eventually leading to T2-triol and tetraol formation .
Toxicological Profile
T2 tetraol demonstrates significantly reduced toxicity compared to its parent compound, providing important evidence for the effectiveness of metabolic detoxification pathways for trichothecene mycotoxins.
Comparative Toxicity
Studies examining the relative toxicity of T2 and its metabolites have consistently demonstrated that T2 tetraol is substantially less toxic than the parent compound:
Compound | Relative Toxicity | Protein Synthesis Inhibition | Cellular Association |
---|---|---|---|
T2 Toxin | High | Potent | Highly specific, rapid |
T2 Tetraol | Low | ~300× less potent than T2 | Low specificity, slower kinetics |
Research using Chinese hamster ovary (CHO) cells demonstrated that T2 toxin was approximately 300-fold more potent at inhibiting protein synthesis compared to T2 tetraol. The association of T2 toxin with CHO cells was highly specific and achieved maximum levels at concentrations producing complete inhibition of protein synthesis. In contrast, T2 tetraol showed low specificity in cellular association, though the specific fraction did correlate with the dose-response curve for protein synthesis inhibition .
Oxidative Stress and Cellular Defense Mechanisms
Research examining the effects of T2 toxin and its metabolites, including T2 tetraol, on human liver cells (HepG2) has provided important insights into their mechanisms of toxicity and cellular defense responses.
Reactive Oxygen Species Generation
Studies have demonstrated that T2 toxin and its metabolites, including T2-triol and T2-tetraol, can trigger oxidative stress in exposed cells. In HepG2 cells, these compounds increased intracellular reactive oxygen species (ROS) levels after 24 hours of exposure . The specific concentrations used in these studies were:
Compound | Experimental Concentrations |
---|---|
T2 Toxin | 7.5, 15, and 30 nM |
T2 Tetraol | 0.45, 0.9, and 1.7 μM |
The much higher concentrations required for T2 tetraol to elicit similar effects further confirms its substantially reduced toxicity compared to the parent compound.
Antioxidant Enzyme Responses
Exposure to T2 tetraol triggers specific patterns of antioxidant enzyme responses in cells as they attempt to counteract the induced oxidative stress. In HepG2 cells, T2 tetraol exposure affected several key enzymes involved in cellular defense against oxidative damage:
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Glutathione peroxidase (GPx): T2 tetraol appears to be detoxified primarily by the GPx enzyme in HepG2 cells
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Superoxide dismutase (SOD): Increased activity observed after exposure
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Catalase (CAT): Activity changes in response to T2 tetraol exposure
These enzymatic response patterns differ somewhat from those observed with T2 toxin itself, suggesting that different detoxification mechanisms may be activated by the parent compound versus its metabolites .
Regulatory Assessment
Due to their presence in food and potential health impacts, T2 toxin and its metabolites, including T2 tetraol, have been subject to risk assessment by regulatory authorities.
Group Health-Based Guidance Values
The European Food Safety Authority (EFSA) Panel on Contaminants in the Food Chain (CONTAM) has established a group tolerable daily intake (TDI) for T2 and HT2 toxins and their modified forms, including T2 tetraol. This approach uses relative potency factors (RPFs) to account for differences in toxic potencies:
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A TDI of 0.02 μg/kg body weight per day was established for T2 and HT2
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T2 tetraol was included in this group TDI, with an assigned RPF less than 1
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The panel also established an acute reference dose (ARfD) of 0.3 μg for T2 and HT2/kg body weight
The CONTAM Panel considered it appropriate to include T2 tetraol in a group TDI with T2 and HT2 toxins, though it recognized that the metabolite has substantially lower toxic potency. The panel assumed that conjugates of these compounds would be cleaved in the digestive tract, releasing their respective aglycones, and therefore assigned these metabolites the RPFs of their aglycones .
Occurrence and Exposure
Natural Occurrence
T2 tetraol is found in trace amounts in grains infected with Fusarium species . It is primarily encountered as a metabolite rather than as a primary contaminant, forming through the biotransformation of T2 toxin either in the plant, during food processing, or in animals consuming contaminated feed.
Exposure Routes
Human and animal exposure to T2 tetraol occurs primarily through:
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Direct consumption of contaminated grain products
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Metabolic formation after exposure to parent T2 toxin
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Consumption of animal products from livestock exposed to T2 toxin
The EFSA assessment indicates that grain products are the main source of exposure to T2 toxin and its modified forms, including T2 tetraol .
Biological Effects in Animals
The parent compound T2 toxin causes significant adverse effects in various animal species, with poultry being particularly sensitive. Effects include oral lesions, dermatitis, intestinal irritation, feed refusal, and altered feather structure (sometimes called "Helicopter disease") .
While T2 tetraol itself has significantly reduced toxicity, it's important in understanding the complete toxicological profile of T2 contamination, as it represents one of the final metabolites in the detoxification pathway. The reduction in toxicity from T2 to T2 tetraol demonstrates the effectiveness of metabolic detoxification mechanisms in reducing the harmful impacts of these mycotoxins .
Analytical Methods
The detection and quantification of T2 tetraol in biological samples and food products typically employs sophisticated analytical techniques. While the search results don't provide specific details on analytical methods for T2 tetraol, these compounds are typically analyzed using:
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Liquid chromatography coupled with mass spectrometry (LC-MS/MS)
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High-performance liquid chromatography (HPLC)
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Gas chromatography-mass spectrometry (GC-MS)
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